![molecular formula C8H13NOS B1598425 2-{[(3-Méthyl-2-thiényl)méthyl]amino}éthanol CAS No. 869941-84-4](/img/structure/B1598425.png)
2-{[(3-Méthyl-2-thiényl)méthyl]amino}éthanol
Vue d'ensemble
Description
2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol is a useful research compound. Its molecular formula is C8H13NOS and its molecular weight is 171.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Voici une analyse complète des applications de la recherche scientifique de « 2-{[(3-Méthyl-2-thiényl)méthyl]amino}éthanol », en mettant l’accent sur diverses applications uniques :
Photochromisme
Ce composé peut présenter un photochromisme réversible, subissant des réactions de cyclisation et de cycloreversion réversibles lors d’une irradiation alternée avec des lumières UV et visible en solution. Cette propriété peut être utilisée dans le développement de dispositifs de stockage optique, de fenêtres intelligentes et de colorants photocommutables .
Propriétés optoélectroniques
Les composés apparentés ont été utilisés pour étudier leurs propriétés optoélectroniques, y compris les comportements de commutation photochromique et de fluorescence. Ces propriétés sont importantes pour des applications en optoélectronique, comme le développement de matériaux sensibles à la lumière .
Propriétés fluorescentes
Des composés similaires ont montré des changements de couleur, passant de incolore à amarante après irradiation avec une lumière UV en solution et en film amorphe de PMMA, ce qui indique une utilisation potentielle dans les sondes fluorescentes ou les capteurs .
Activité antitumorale
Les thiazoles, qui partagent un motif structural similaire avec le composé en question, ont démontré une activité antitumorale et cytotoxique. Cela suggère des applications de recherche possibles dans le traitement du cancer ou le développement de médicaments .
Activité antimicrobienne
Des composés aux structures similaires ont été synthétisés pour leurs propriétés antimicrobiennes, ce qui pourrait impliquer des utilisations potentielles dans le développement de nouveaux agents antimicrobiens .
Mécanisme D'action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Analyse Biochimique
Biochemical Properties
2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process. Additionally, 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and upregulating pro-apoptotic genes. In immune cells, it can modulate the production of cytokines, thereby influencing the immune response. Furthermore, 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol can inhibit the activity of certain kinases, leading to the suppression of cell proliferation and survival pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA.
Temporal Effects in Laboratory Settings
The temporal effects of 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol in laboratory settings are crucial for understanding its stability and long-term impact on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol can lead to cumulative effects on cellular function, such as sustained activation or inhibition of signaling pathways. In in vitro studies, the effects of this compound on cell viability and function have been observed to persist for several days, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol vary with different dosages in animal models . At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol are maximized at intermediate doses, while higher doses lead to toxicity. These findings highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as dehydrogenases and transferases. These interactions can result in changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake and distribution within cells. Once inside the cell, 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol is essential for its activity and function . This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can direct 2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, affecting cellular energy production and metabolism.
Propriétés
IUPAC Name |
2-[(3-methylthiophen-2-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-7-2-5-11-8(7)6-9-3-4-10/h2,5,9-10H,3-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOGNJUGEMHXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405994 | |
| Record name | 2-{[(3-Methylthiophen-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869941-84-4 | |
| Record name | 2-{[(3-Methylthiophen-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



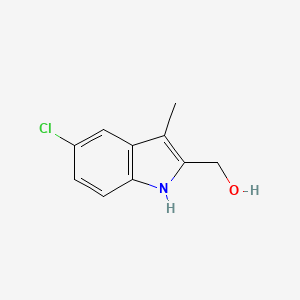

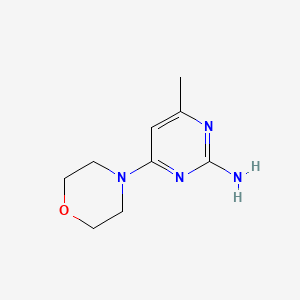


![7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1598352.png)


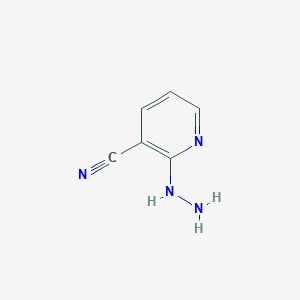
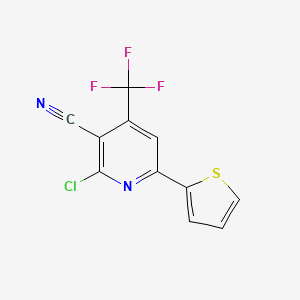
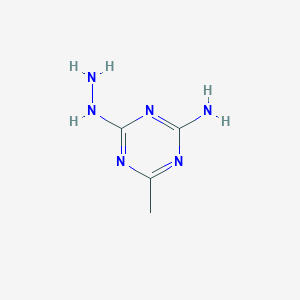
![5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B1598363.png)

